molecular formula C16H25N3O4S2 B2812541 N1-propyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898446-53-2

N1-propyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2812541
CAS RN: 898446-53-2
M. Wt: 387.51
InChI Key: OWMBTDXBOPPSMK-UHFFFAOYSA-N
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Description

N1-propyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as TPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPOP is a piperidine-based compound that has a unique structure and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Spectral Analysis

Research has highlighted the synthesis and spectral analysis of various N-substituted derivatives of piperidine and oxadiazole compounds. These studies emphasize the role of these compounds in advancing synthetic methods and understanding structure-activity relationships. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to potent antibacterial activity, showcasing the potential for developing new antibacterial agents (Khalid et al., 2016).

Anticancer Potential

Another area of interest is the evaluation of piperidine and oxadiazole derivatives as anticancer agents. The synthesis and evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole for their anticancer activity reveal that certain compounds exhibit promising efficacy against cancer cell lines, suggesting the potential for these derivatives in cancer therapy (Rehman et al., 2018).

Pharmacological Characterization

Compounds related to the queried chemical structure have been pharmacologically characterized, demonstrating affinity and selectivity for specific receptors. This research underlines the potential therapeutic applications of these compounds in treating conditions such as depression and addiction (Grimwood et al., 2011).

Enzyme Inhibition and Molecular Docking Studies

Studies on the enzyme inhibition and molecular docking of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides provide insights into the interaction mechanisms of these compounds with biological targets. Such research can inform the design of more effective enzyme inhibitors for therapeutic use (Khalid et al., 2016).

properties

IUPAC Name

N-propyl-N'-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S2/c1-2-9-17-15(20)16(21)18-10-8-13-6-3-4-11-19(13)25(22,23)14-7-5-12-24-14/h5,7,12-13H,2-4,6,8-11H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMBTDXBOPPSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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